![molecular formula C13H10Cl2N2O B5675477 bis(3-amino-4-chlorophenyl)methanone](/img/structure/B5675477.png)
bis(3-amino-4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-amino-4-chlorophenyl)methanone, also known as BAM, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. BAM is a derivative of benzophenone and has been synthesized using various methods.
Mechanism of Action
Bis(3-amino-4-chlorophenyl)methanone's mechanism of action involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. For example, bis(3-amino-4-chlorophenyl)methanone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, bis(3-amino-4-chlorophenyl)methanone has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
bis(3-amino-4-chlorophenyl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of enzyme and protein activity. Furthermore, bis(3-amino-4-chlorophenyl)methanone has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One advantage of bis(3-amino-4-chlorophenyl)methanone is its potential as a new anticancer agent and antibiotic. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
For bis(3-amino-4-chlorophenyl)methanone research include further studies on its mechanism of action, potential side effects, and optimization of its medicinal properties. Additionally, bis(3-amino-4-chlorophenyl)methanone could be studied for its potential applications in other fields, such as materials science or organic chemistry.
Synthesis Methods
Bis(3-amino-4-chlorophenyl)methanone can be synthesized using various methods, including the reaction of benzophenone with 3-amino-4-chlorobenzaldehyde in the presence of a catalyst such as pyridine. Another method involves the reaction of 3-amino-4-chlorobenzaldehyde with benzil in the presence of a base such as potassium hydroxide. The resulting product is then treated with acid to yield bis(3-amino-4-chlorophenyl)methanone.
Scientific Research Applications
Bis(3-amino-4-chlorophenyl)methanone has been studied for its potential medicinal applications, including as an anticancer agent. Studies have shown that bis(3-amino-4-chlorophenyl)methanone inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, bis(3-amino-4-chlorophenyl)methanone has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
bis(3-amino-4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJFTSJZXHMIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(3-amino-4-chloro-phenyl)-methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.